molecular formula C6H3ClFNO2 B1589015 2-Chloro-5-fluoronicotinic acid CAS No. 38186-88-8

2-Chloro-5-fluoronicotinic acid

Cat. No. B1589015
CAS RN: 38186-88-8
M. Wt: 175.54 g/mol
InChI Key: WMADTZFXZAITIR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoronicotinic acid is a chemical compound with the empirical formula C6H3ClFNO2 and a molecular weight of 175.54 . It is a solid substance and is used for research and development purposes . It has been noted for its special chemical properties and medicinal activity, and is an intermediate for many pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of 2-Chloro-5-fluoronicotinic acid involves several steps. In one method, N2 gas is added to a round-bottom flask containing degassed DMF, Pd(OAc)2, PPh3, and degassed Et3N .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoronicotinic acid can be represented by the SMILES string O=C(O)C1=CC(Cl)=NC=C1F . The InChI representation is 1S/C6H3ClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) .


Physical And Chemical Properties Analysis

2-Chloro-5-fluoronicotinic acid is a solid substance . It has a melting point of 141-142°C . The predicted density is 1.576±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Key Pharmaceutical Intermediates

2-Chloro-5-fluoronicotinic acid plays a crucial role in the synthesis of key pharmaceutical intermediates. One such application is the preparation of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which is achieved through a series of chemical reactions involving palladium-catalyzed cyanation and regioselective chlorination. This process demonstrates the compound's utility in complex organic syntheses and its significance in pharmaceutical manufacturing (Wang et al., 2006).

Precursor in Pesticides and Medicine Synthesis

2-Chloro-5-fluoronicotinic acid is also identified as a key precursor in the synthesis of various pesticides and medicines. Research on strains like Rhodococcus erythropolis ZJB-09149 highlights its role in biotransformation processes, particularly in converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, which is of significant importance in industrial applications (Jin et al., 2011).

Role in Bacterial Inhibition

The antibacterial properties of 2-Chloro-5-fluoronicotinic acid and its analogs have been explored, revealing their potential in inhibiting bacterial growth. Studies have shown that compounds like 5-fluoronicotinic acid can inhibit the growth of various bacterial species, such as Streptococcus, Staphylococcus aureus, and Escherichia coli. This suggests potential applications in antimicrobial treatments or as a component in antibacterial agents (Streightoff, 1963).

Molecular Docking and Antibacterial Activity

Further research into 2-chloro-5-fluoro phenol, a related compound, through molecular docking studies demonstrates strong antibacterial activity against various bacterial strains. This suggests potential applications of 2-Chloro-5-fluoronicotinic acid derivatives in pharmaceuticals targeting bacterial infections (Vidhya et al., 2020).

Applications in Lanthanide Coordination Compounds

The compound is also valuable in synthesizing lanthanide coordination compounds. Studies involving lanthanide metal(III) nitrates and 5-fluoronicotinic acid have led to the creation of new lanthanide coordination compounds with potential applications in materials science and catalysis (Cui et al., 2016).

Safety And Hazards

2-Chloro-5-fluoronicotinic acid is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Chloro-5-fluoronicotinic acid are not provided in the search results, it is noted that halogen-containing compounds are becoming increasingly important in medicinal chemistry . This suggests that 2-Chloro-5-fluoronicotinic acid may have potential applications in the development of new drugs and therapies.

properties

IUPAC Name

2-chloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMADTZFXZAITIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465724
Record name 2-chloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoronicotinic acid

CAS RN

38186-88-8
Record name 2-Chloro-5-fluoronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38186-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoronicotinic acid
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Synthesis routes and methods I

Procedure details

Ethyl-2-chloro-5-fluoro-nicotinoate (50.4 g, 0.247 mol) (see reference J. Med. Chem., 1993, 36(18), 2676-88) was dissolved in tetrahydrofuran (350 ml) and a 2 M aqueous solution of lithium hydroxide (247 ml, 0.495 mol) added. The reaction mixture was stirred at room temperature for 3 days. The pH of the solution was reduced to pH equal to 1 by addition of 6N hydrochloric acid and then extracted with dichloromethane. The combined extracts were dried over anhydrous magnesium sulphate and the solvent removed in vacuo to give a solid which was triturated with diethyl ether and then dried in vacuo to give 2-chloro-5-fluoro nicotinic acid (40.56 g) as a white solid.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Wang, B Zhi, J Baum, Y Chen… - The Journal of …, 2006 - ACS Publications
… known routes for preparing 2-chloro-5-fluoronicotinic acid (3). … literature syntheses of 2-chloro-5-fluoronicotinic acid (3) … dechlorination of 4 to 2-chloro-5-fluoronicotinic acid (3) occurred …
Number of citations: 50 pubs.acs.org
S Bi, W Diao, T Tian, T Zhou, K Lin… - … Process Research & …, 2023 - ACS Publications
… A new approach for the synthesis of 9 was developed from 2-chloro-5-fluoronicotinic acid (22), … 9 of vericiguat in five steps with 2-chloro-5-fluoronicotinic acid (22) as a starting material. …
Number of citations: 2 pubs.acs.org
B Pan, L Fu, H Du, G Liu, B Duan, K Lu - Authorea Preprints, 2022 - authorea.com
… According to spectral results, 2-chloro-5-fluoronicotinic acid modified BRC4 (1523-1537) has the most significant influence on the secondary structure of RAD51 (181-200); binding …
Number of citations: 0 www.authorea.com
X Li, Y Xu, W Li, J Che, X Zhao, R Cao, X Li, S Li - Molecules, 2023 - mdpi.com
… Nucleophilic substitution of 2-chloro-5-fluoronicotinic acid (5) with p-… using 2-chloro-5-fluoronicotinic acid (5), as shown in Scheme 2. The compound 2-chloro-5-fluoronicotinic acid (5) …
Number of citations: 3 www.mdpi.com
T Boddaert, O Querolle, L Meerpoel, P Angibaud… - …, 2018 - scholar.archive.org
… experimental conditions were available, we tried also conditions inspired from those reported by Wang for the coupling of 4-aminomethyl-7-azaindole and 2-chloro-5-fluoronicotinic acid …
Number of citations: 3 scholar.archive.org
Y Xie, W Song, W Xiao, C Gu, W Xu - Expert Opinion on …, 2013 - Taylor & Francis
… Commercially available 2-chloro-5-fluoronicotinic acid was first converted into acyl chloride using oxalyl chloride catalyzed by DMF and then reacted with ammonium hydroxide to yield …
Number of citations: 3 www.tandfonline.com
I IELECTEII - 1968 - apps.dtic.mil
For some years a large series of new and closely related dihalonicotinic acids, dihalonicotinamides, and dihalopicolines have been in the process of synthesis in the Chemistry …
Number of citations: 0 apps.dtic.mil
C De Savi, RJ Cox, DJ Warner, AR Cook… - Journal of Medicinal …, 2014 - ACS Publications
… 2-Chloro-5-fluoronicotinic acid 14 (16.5 g, 1 equiv) and tert-butyl (1s,4s)-4-aminocyclohexylcarbamate 15 (25.2 g, 1.25 equiv) were suspended in MeCN (550 mL), then Et 3 N (78 mL, 6 …
Number of citations: 25 pubs.acs.org
N Li, X Jiang, R Zhang, N Ye, M Tang… - Journal of Medicinal …, 2023 - ACS Publications
NLRP3 is an intracellular sensor protein that causes inflammasome formation and pyroptosis in response to a wide range of stimuli. Aberrant activation of NLRP3 inflammasome has …
Number of citations: 3 pubs.acs.org

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